molecular formula C16H14BrNO4 B3579902 N-(1,3-benzodioxol-5-yl)-2-(2-bromo-4-methylphenoxy)acetamide CAS No. 6084-20-4

N-(1,3-benzodioxol-5-yl)-2-(2-bromo-4-methylphenoxy)acetamide

Cat. No.: B3579902
CAS No.: 6084-20-4
M. Wt: 364.19 g/mol
InChI Key: MJJLBKYUOWHPNI-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-(2-bromo-4-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a benzodioxole ring, a bromo-substituted phenoxy group, and an acetamide moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(2-bromo-4-methylphenoxy)acetamide typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Acetamide Formation: The final step involves the reaction of the brominated phenoxy compound with an appropriate acetamide precursor under suitable conditions, often using a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-(2-bromo-4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(2-bromo-4-methylphenoxy)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-2-(2-chloro-4-methylphenoxy)acetamide
  • N-(1,3-benzodioxol-5-yl)-2-(2-fluoro-4-methylphenoxy)acetamide
  • N-(1,3-benzodioxol-5-yl)-2-(2-iodo-4-methylphenoxy)acetamide

Uniqueness

N-(1,3-benzodioxol-5-yl)-2-(2-bromo-4-methylphenoxy)acetamide is unique due to the presence of the bromo substituent, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The specific electronic and steric effects of the bromo group can lead to different interactions with biological targets and distinct chemical behavior.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2-bromo-4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO4/c1-10-2-4-13(12(17)6-10)20-8-16(19)18-11-3-5-14-15(7-11)22-9-21-14/h2-7H,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJLBKYUOWHPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360771
Record name STK167685
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6084-20-4
Record name STK167685
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,3-benzodioxol-5-yl)-2-(2-bromo-4-methylphenoxy)acetamide
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